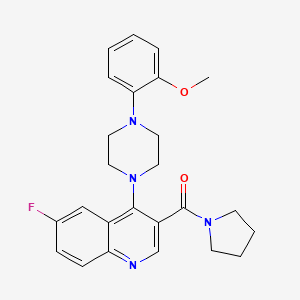

(6-Fluoro-4-(4-(2-méthoxyphényl)pipérazin-1-yl)quinoléin-3-yl)(pyrrolidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.

The exact mass of the compound (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

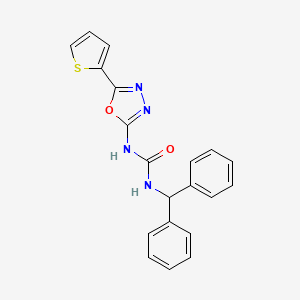

- Application: Certains benzoxazoles synthétisés, y compris ce composé, présentent une activité anticancéreuse potentielle. Plus précisément, deux intermédiaires présentent une sélectivité pour le cancer du poumon à faibles concentrations sans affecter les cellules saines .

- Application: Les chercheurs ont synthétisé un nouveau composé dérivé de cette structure et l'ont marqué au fluor-18 (18F). Cet traceur TEP permet de visualiser la LRRK2 dans le cerveau, ce qui contribue à la recherche sur les maladies neurodégénératives .

- Application: Des études de docking moléculaire ont révélé que certains dérivés de xanthènone indolyle et oxochroményle, y compris ceux liés à ce composé, présentent une activité anti-VIH-1 .

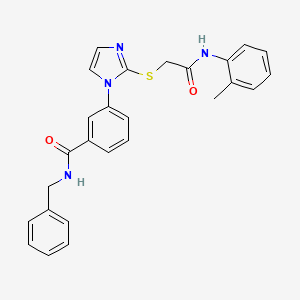

- Application: De nouveaux dérivés de benzamide, structurellement liés à ce composé, ont été conçus, synthétisés et évalués pour leur activité antituberculeuse. Ces dérivés sont prometteurs comme potentiels thérapeutiques contre la tuberculose .

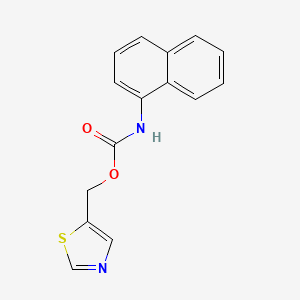

- Application: Ce composé et ses analogues ont été étudiés pour diverses activités, notamment les effets antifongiques, antituberculeux et antipaludiques .

- Application: Les chercheurs ont décrit une méthode simple pour synthétiser des dérivés de 6-fluoro-3-(pipéridin-4-yl)-1,2-benzoxazole N-substitués. Ces composés ont été obtenus avec de bons rendements et des temps de réaction courts .

Propriétés anticancéreuses

Imagerie par tomographie par émission de positrons (TEP)

Activité anti-VIH-1

Agents antituberculeux

Dérivés de benzoxazole comme candidats médicaments

Synthèse facile de benzoxazoles N-substitués

En résumé, ce composé polyvalent est prometteur dans divers domaines scientifiques, de la recherche sur le cancer à la neuroimagerie et au-delà. Sa structure unique et ses applications potentielles en font un sujet passionnant pour les investigations en cours. 🌟

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them a common target for antibacterial compounds .

Mode of Action

The compound interacts with its targets by blocking the enzyme activity . This interaction disrupts the supercoiling of bacterial DNA, preventing it from being contained within the cell . The disruption of DNA supercoiling leads to the death of the bacterial cell .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By blocking the activity of DNA gyrase and topoisomerase IV, it prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacterial cell .

Pharmacokinetics

The basic group at the C-7 position can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the disruption of bacterial DNA replication , leading to the death of the bacterial cell . This makes the compound effective as an anti-infective agent, potentially useful against various infections .

Propriétés

IUPAC Name |

[6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)28-12-14-29(15-13-28)24-19-16-18(26)8-9-21(19)27-17-20(24)25(31)30-10-4-5-11-30/h2-3,6-9,16-17H,4-5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACIPDAGLUAQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2361065.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)